
2-(Cyclopentylmethoxy)acetaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Cyclopentylmethoxy)acetaldehyde is an organic compound that belongs to the class of aldehydes It features a cyclopentylmethoxy group attached to an acetaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclopentylmethoxy)acetaldehyde can be achieved through several methods. One common approach involves the reaction of cyclopentylmethanol with an appropriate aldehyde precursor under controlled conditions. The reaction typically requires a catalyst, such as an acid or base, to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical processes. These processes often utilize continuous flow reactors to ensure consistent product quality and yield. The choice of solvents, temperature, and pressure conditions are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 2-(Cyclopentylmethoxy)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products:
Oxidation: Cyclopentylmethoxyacetic acid.
Reduction: 2-(Cyclopentylmethoxy)ethanol.
Substitution: Products vary based on the nucleophile used.
Scientific Research Applications
2-(Cyclopentylmethoxy)acetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Cyclopentylmethoxy)acetaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The methoxy group may also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall reactivity and biological activity.
Comparison with Similar Compounds
Cyclopentylmethanol: Similar structure but lacks the aldehyde group.
2-(Cyclopentylmethoxy)ethanol: Similar structure but with an alcohol group instead of an aldehyde.
Cyclopentylacetaldehyde: Similar structure but lacks the methoxy group.
Uniqueness: 2-(Cyclopentylmethoxy)acetaldehyde is unique due to the presence of both the cyclopentylmethoxy and aldehyde functional groups. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H14O2 |
|---|---|
Molecular Weight |
142.20 g/mol |
IUPAC Name |
2-(cyclopentylmethoxy)acetaldehyde |
InChI |
InChI=1S/C8H14O2/c9-5-6-10-7-8-3-1-2-4-8/h5,8H,1-4,6-7H2 |
InChI Key |
QQJQXNPXSJOOQL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)COCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



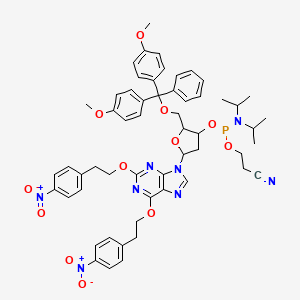
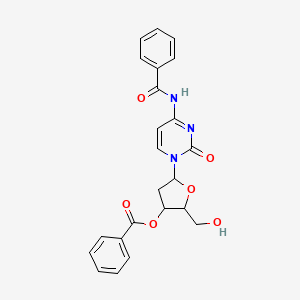
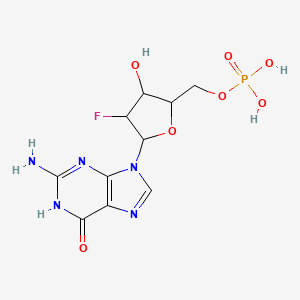
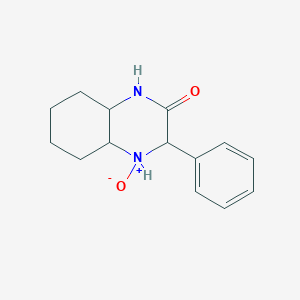

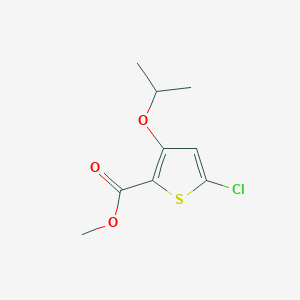
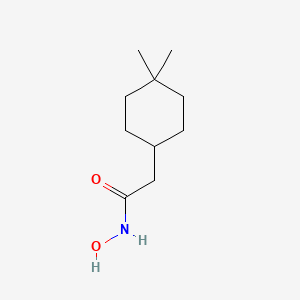
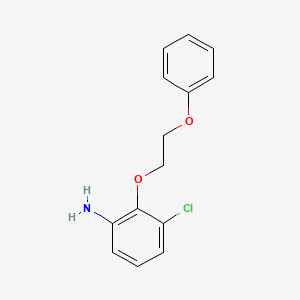
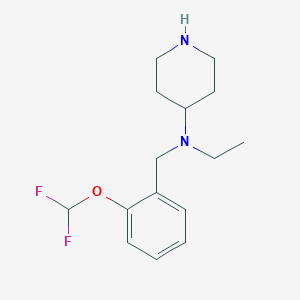
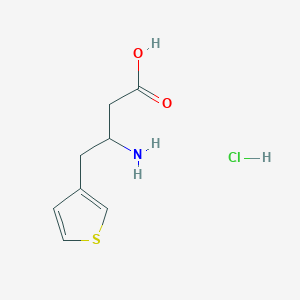
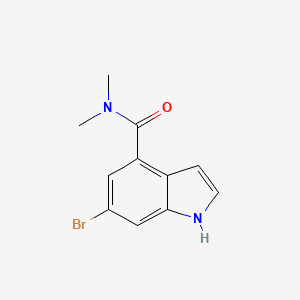
![(R)-3-Ethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B12075296.png)

